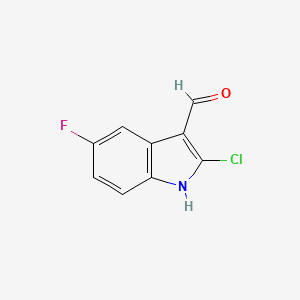

2-chloro-5-fluoro-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-9-7(4-13)6-3-5(11)1-2-8(6)12-9/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEDERDZTHSBAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5 Fluoro 1h Indole 3 Carbaldehyde and Its Analogues

Established Synthetic Routes to Indole-3-carbaldehydes

The introduction of a formyl group at the C-3 position of the indole (B1671886) nucleus is a fundamental transformation in the synthesis of a wide array of indole derivatives. Several classical and modern methods have been developed for this purpose.

Vilsmeier-Haack Formylation in the Synthesis of Indole-3-carbaldehyde Derivatives

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. sid.irijpcbs.com The reaction typically utilizes a Vilsmeier reagent, which is a chloromethyleneiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). ijpcbs.comorgsyn.org The indole nucleus, being electron-rich, undergoes electrophilic substitution preferentially at the C-3 position.

The general mechanism involves the attack of the electron-rich C-3 position of the indole on the electrophilic Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final indole-3-carbaldehyde. orgsyn.org This method is valued for its simplicity, use of readily available reagents, and generally high yields. orgsyn.org A catalytic version of the Vilsmeier-Haack reaction has also been developed, which avoids the use of stoichiometric and toxic POCl₃, making the process milder and more suitable for late-stage formylation. acs.org

Several substituted indole-3-carbaldehydes have been successfully synthesized using this method, demonstrating its broad applicability.

| Starting Material | Product | Yield | Reference |

|---|---|---|---|

| Indole | Indole-3-carbaldehyde | 97% | orgsyn.org |

| 4-Chloro-2-methyl-aniline | 5-Chloro-1H-indole-3-carbaldehyde | 90% | google.com |

| 4-Fluoro-2-methyl-aniline | 5-Fluoro-1H-indole-3-carbaldehyde | 84% | google.com |

| 2-Methoxy-6-methyl-aniline | 7-Methoxy-1H-indole-3-carbaldehyde | 86% | google.com |

Other Formylation Methods

While the Vilsmeier-Haack reaction is predominant, other methods exist for the formylation of indoles. orgsyn.org

Reimer-Tiemann Reaction: This method involves the reaction of indole with chloroform (B151607) in the presence of a strong base, such as potassium hydroxide. echemi.com The reaction proceeds via the formation of dichlorocarbene (B158193) (:CCl₂) as the electrophile, which attacks the indole ring to ultimately yield indole-3-carbaldehyde. echemi.comstackexchange.com

Grignard Reaction: The indole Grignard reagent (indolylmagnesium halide), formed by reacting indole with a Grignard reagent like ethylmagnesium iodide, can be formylated. orgsyn.org However, the reaction of Grignard reagents with N-alkylated indole-3-carboxaldehydes can sometimes lead to unusual products like bis(indolyl)methanes instead of the expected secondary alcohol, due to the electronic properties of the indole system. thieme-connect.com

Sommelet Reaction: This reaction converts a benzylic halide into an aldehyde using hexamine followed by hydrolysis. wikipedia.org It can be applied to gramine (B1672134) (3-(dimethylaminomethyl)indole), a derivative of indole, to produce indole-3-carbaldehyde. orgsyn.org The mechanism involves the formation of a quaternary ammonium (B1175870) salt with hexamine, which then undergoes hydrolysis to yield the aldehyde. youtube.com

Cu-catalyzed Methods: Modern approaches include copper-catalyzed formylation reactions. One such method involves the reaction of o-alkynylanilines with DMF in the presence of a copper(II) catalyst and oxygen, proceeding through a cascade cyclization followed by formylation to construct 3-formyl indoles. nih.gov Another copper-catalyzed method uses tetramethylethylenediamine (TMEDA) and water as the carbonyl source with oxygen as a clean oxidant. dntb.gov.ua Visible-light-promoted C-3 formylation using photoredox catalysts like Eosin Y has also been developed, offering an environmentally benign alternative. organic-chemistry.org

Targeted Synthesis of 2-Chloro-5-fluoro-1H-indole-3-carbaldehyde

The synthesis of the specifically di-halogenated target compound, this compound, requires a combination of strategies for ring formation, halogenation, and formylation.

Strategies for Introducing Halogens into the Indole Ring System

Introducing halogen atoms onto the indole ring is a key step for synthesizing halogenated derivatives. Direct halogenation of the indole core is a common approach. This typically proceeds as an electrophilic aromatic substitution. acs.org The C-3 position is the most nucleophilic and reactive site; however, if this position is blocked, substitution occurs at other positions. Reagents like N-halosuccinimides (NCS, NBS, NIS) are frequently used for this purpose. acs.org For instance, enzymatic halogenation using flavin-dependent halogenases can achieve selective bromination at the C-3 position. Rhodium-catalyzed methods have been developed for the selective C-7 halogenation of indolines. researchgate.net Introducing halogens at the C-2 position often requires more specific methods, such as the use of phosphorus oxychloride (POCl₃) with imidazole. acs.org

Multi-step Approaches from Halogenated Precursors (e.g., Anilines)

A highly effective and modular strategy for constructing substituted indoles involves starting from appropriately substituted anilines. acs.orgnih.govnsf.gov Palladium-catalyzed coupling reactions of o-haloanilines are valuable alternatives to classical methods like the Fischer indole synthesis. acs.orgnsf.gov A general two-step sequence involves the cross-coupling of an o-haloaniline with a suitable partner, followed by an oxidative cyclization of the resulting 2-alkenylaniline to form the indole ring. acs.orgnih.govresearchgate.net

For the target molecule, a plausible route would start with an aniline (B41778) precursor already containing the required fluorine atom, such as 4-fluoroaniline (B128567) or a derivative. For example, the synthesis of 5-fluoro-1H-indole-3-carbaldehyde has been demonstrated starting from 4-fluoro-2-methyl-aniline via a Vilsmeier-Haack type reaction. google.com Similarly, 5-chloro-1H-indole-3-carbaldehyde can be synthesized from 4-chloro-2-methyl-aniline. google.com This indicates that a precursor like 2-chloro-4-fluoroaniline (B1295073) could potentially be used in a similar ring-forming and formylation sequence to generate the desired product.

| Halogenated Aniline Precursor | Intermediate/Product | Synthetic Approach | Reference |

|---|---|---|---|

| o-Haloaniline | 2-Alkenylaniline | Pd-catalyzed cross-coupling | acs.orgnih.gov |

| 2-Alkenylaniline | Indole | PIFA oxidative cyclization | acs.orgnih.gov |

| 4-Fluoro-2-methyl-aniline | 5-Fluoro-1H-indole-3-carbaldehyde | Vilsmeier-Haack reaction | google.com |

| 4-Chloro-2-methyl-aniline | 5-Chloro-1H-indole-3-carbaldehyde | Vilsmeier-Haack reaction | google.com |

Derivatization from 2-Chloro-1H-indole-3-carbaldehyde or 5-Fluoro-1H-indole-3-carbaldehyde

An alternative approach is to start with a mono-halogenated indole-3-carbaldehyde and introduce the second halogen atom.

Starting from 5-Fluoro-1H-indole-3-carbaldehyde: This compound is a known intermediate used in the synthesis of various pharmaceuticals. chemimpex.com The challenge would be the regioselective introduction of a chlorine atom at the C-2 position. The presence of the electron-withdrawing aldehyde group at C-3 deactivates the pyrrole (B145914) ring towards further electrophilic substitution. However, specific chlorinating agents or reaction conditions might achieve this transformation.

Starting from 2-Chloro-1H-indole-3-carbaldehyde: This compound serves as a precursor in various chemical syntheses. nih.gov The subsequent introduction of a fluorine atom at the C-5 position would be the key step. Electrophilic fluorination of an already substituted indole ring can be challenging and may require specialized reagents.

Between these two derivatization strategies, the selective chlorination of 5-fluoro-1H-indole-3-carbaldehyde at the C-2 position is often more synthetically feasible than the electrophilic fluorination of 2-chloro-1H-indole-3-carbaldehyde at the C-5 position.

Modern Catalytic Approaches in Halogenated Indole Synthesis

The construction of the indole nucleus has been revolutionized by the advent of modern catalytic systems. These methods offer significant advantages over classical syntheses by providing milder reaction conditions, higher yields, and greater functional group tolerance.

Transition Metal-Catalyzed Formylation and Cyclization Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules like halogenated indoles. researchgate.netrsc.org While direct C-H formylation of an indole ring often employs classical methods, transition metals are pivotal in catalyzing cyclization reactions that form the indole core, often from precursors that already contain or can be easily converted to the C3-formyl group.

Palladium-catalyzed reactions are particularly prominent. organic-chemistry.org One powerful strategy involves the intramolecular cyclization of appropriately substituted anilines. For instance, palladium catalysts facilitate the aerobic oxidative cyclization of N-aryl imines, formed from anilines and ketones, to generate the indole ring through the oxidative linkage of two C-H bonds under mild conditions. organic-chemistry.org Another key palladium-catalyzed method is the heterocyclization of substituted o-alkynyltrifluoroacetanilides, which can be used to construct halogenated indole derivatives. mdpi.com This approach demonstrates the versatility of palladium in forging the crucial bonds of the indole scaffold. Similarly, palladium-catalyzed reductive carbonylation of aryl iodides using formic acid or CO2 as a C1 source provides an effective route to aromatic aldehydes, a methodology that can be adapted for indole synthesis. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Copper and cobalt have also emerged as effective catalysts. Copper-catalyzed aerobic radical cascade reactions have been developed for indole synthesis, and cobalt-catalyzed cross-dehydrogenative coupling offers an efficient method for constructing new bonds during indole formation. mdpi.com These reactions often proceed under environmentally friendly conditions, sometimes requiring no additional oxidants or additives. mdpi.com

| Catalyst System | Reaction Type | Key Features |

| Palladium (Pd) | Heterocyclization / Oxidative Cyclization | High efficiency for N-aryl imines and o-alkynyl anilines; tolerates a wide range of functional groups. organic-chemistry.orgmdpi.com |

| Copper (Cu) | Aerobic Radical Cascade | Effective for cyclization of bromoarylaminoalkanes; can utilize air as an oxidant. mdpi.com |

| Cobalt (Co) | Cross-Dehydrogenative Coupling | Efficient for intramolecular C-H activation of ortho-alkenylanilines; can be performed without external oxidants. mdpi.com |

| Gold (Au) | Hydroamination / Cyclization | Catalyzes the hydroamination of alkynes, facilitating subsequent cyclization to form the indole ring. mdpi.com |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic design aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netnih.govnih.gov

Heterogeneous Catalysis

Heterogeneous catalysts offer significant environmental and practical advantages over their homogeneous counterparts, primarily due to their ease of separation from the reaction mixture and potential for recycling. nih.gov In indole synthesis, solid-supported catalysts are gaining traction. For example, platinum on carbon (Pt/C) has been effectively used for the catalytic hydrogenation of unprotected indoles in water, providing a green solution to a long-standing challenge. nih.gov This method operates at room temperature under moderate hydrogen pressure, uses water as a solvent, and yields products in excellent yields with short reaction times. nih.gov

Solvent-Free Conditions

Eliminating volatile organic solvents is a key goal of green chemistry, as it reduces pollution, safety hazards, and waste disposal costs. researchgate.net Several indole syntheses have been successfully adapted to solvent-free, or "neat," conditions. The Bischler indole synthesis, for instance, can be performed through a solid-state reaction between anilines and phenacyl bromides, followed by microwave irradiation, completely avoiding the use of organic solvents. organic-chemistry.org This approach is not only environmentally friendly but also simplifies the procedure and can improve yields. organic-chemistry.org Other solvent-free methods utilize eco-friendly catalytic systems, such as molecular iodine in DMSO, to achieve C-H functionalization of indoles. researchgate.net

Microwave Assistance

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique for accelerating chemical reactions. nih.govresearchgate.net Microwave irradiation provides rapid and uniform heating, often leading to dramatically reduced reaction times, higher yields, and fewer side products compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to numerous classical indole syntheses, including the Bischler, Fischer, and Leimgruber–Batcho reactions. nih.govorganic-chemistry.org A notable example is the palladium-catalyzed heterocyclization to produce halogenated methyl indole-3-carboxylates, where microwave assistance significantly enhances the reaction rate and efficiency. mdpi.com The combination of microwave heating with solvent-free conditions represents a particularly powerful green chemistry strategy, as demonstrated in the microwave-assisted Bischler synthesis of 2-arylindoles. organic-chemistry.org

| Green Chemistry Principle | Synthetic Application | Advantages |

| Heterogeneous Catalysis | Hydrogenation of indoles using Pt/C catalyst in water. nih.gov | Easy catalyst separation and recycling; use of water as a green solvent; mild reaction conditions. nih.gov |

| Solvent-Free Conditions | Solid-state Bischler synthesis of 2-arylindoles. organic-chemistry.org | Eliminates hazardous organic solvents; reduces waste and environmental impact; simplifies workup. organic-chemistry.org |

| Microwave Assistance | Pd-catalyzed synthesis of halogenated indole derivatives. mdpi.com | Drastically reduced reaction times; increased yields and product purity; improved energy efficiency. mdpi.comresearchgate.net |

Advanced Chemical Reactivity and Organic Transformations of 2 Chloro 5 Fluoro 1h Indole 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group at the C3 position is a primary site for a variety of nucleophilic addition and condensation reactions, providing a gateway to diverse molecular scaffolds.

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., formation of Schiff bases, semicarbazones, acylhydrazone derivatives)

The carbonyl group of 2-chloro-5-fluoro-1H-indole-3-carbaldehyde readily undergoes condensation reactions with primary amino compounds to form imine derivatives. These reactions typically proceed by nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the C=N double bond.

Schiff Bases: The reaction with primary amines or anilines, often catalyzed by a few drops of acid, yields the corresponding Schiff bases (N-substituted imines). science.govnih.gov These compounds are valuable intermediates in their own right, for example, in the synthesis of fused heterocyclic systems. The general reaction involves refluxing equimolar amounts of the indole-3-carbaldehyde and the amine in a solvent like ethanol. mdpi.com

Semicarbazones: Semicarbazones are formed through the reaction with semicarbazide (B1199961) hydrochloride, typically in the presence of a base like sodium acetate (B1210297) to liberate the free semicarbazide. rsc.orgorganic-chemistry.org These derivatives are often highly crystalline and stable, making them useful for the purification and characterization of aldehydes. nih.gov A typical procedure involves refluxing the aldehyde with semicarbazide hydrochloride and sodium acetate in an aqueous alcohol solution. rsc.orgorganic-chemistry.org For the closely related 5-chloro-1H-indole-3-carbaldehyde, the corresponding semicarbazone was synthesized with a 61% yield. organic-chemistry.org

Acylhydrazones: Condensation with various hydrazides (R-CO-NH-NH2) produces N-acylhydrazones. ijirset.comnih.gov These structures are of significant interest in medicinal chemistry. The reaction is generally carried out by heating the aldehyde and the hydrazide in a suitable solvent, sometimes with acid catalysis. nih.gov Acylhydrazones exist as a mixture of E/Z isomers around the C=N bond and rotamers around the N-N and N-C(O) bonds. youtube.com

The table below summarizes typical conditions for these condensation reactions based on analogous indole-3-carbaldehydes.

| Derivative Type | Nucleophile | Typical Conditions | Product Structure | Ref |

| Schiff Base | Primary Amine (R-NH₂) | Ethanol, catalytic acid, reflux | science.govmdpi.com | |

| Semicarbazone | Semicarbazide HCl / NaOAc | Methanol (B129727)/Water, reflux | rsc.orgorganic-chemistry.org | |

| Acylhydrazone | Hydrazide (R-CO-NHNH₂) | Ethanol, reflux | ijirset.comnih.gov |

Nucleophilic Additions to the Carbonyl Group

The electrophilic carbon of the aldehyde group is susceptible to attack by various carbon and hydride nucleophiles.

Addition of Organometallic Reagents: Reagents such as Grignard (R-MgX) and organolithium (R-Li) compounds add to the carbonyl group to form secondary alcohols after acidic workup. msu.edu These reactions provide an effective route for carbon-carbon bond formation at the C3-position, leading to the corresponding (2-chloro-5-fluoro-1H-indol-3-yl)(R)methanol derivatives. The reaction is typically performed in an anhydrous ethereal solvent like THF or diethyl ether at low temperatures. chemicalbook.com

Reduction to Alcohols: The aldehyde can be selectively reduced to the primary alcohol, (2-chloro-5-fluoro-1H-indol-3-yl)methanol, using mild hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common choice for this transformation due to its chemoselectivity, leaving other functional groups intact. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, typically in an anhydrous solvent like THF. nih.gov

| Reaction Type | Reagent | Product | Typical Conditions | Ref |

| Grignard Addition | R-MgX | Secondary Alcohol | Anhydrous THF or Et₂O, 0°C to rt | msu.eduresearchgate.net |

| Reduction | NaBH₄ | Primary Alcohol | Methanol or Ethanol, 0°C to rt | researchgate.net |

| Reduction | LiAlH₄ | Primary Alcohol | Anhydrous THF, 0°C to rt | nih.gov |

Cyclization Reactions Leading to Fused Heterocyclic Systems

This compound is a key substrate for constructing polycyclic systems where the indole (B1671886) core is fused to another heterocyclic ring. These reactions often utilize both the aldehyde function and the reactive C2-chloro group.

For instance, 1-alkyl-2-chloro-1H-indole-3-carbaldehydes have been shown to react with 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols. The reaction proceeds through an initial condensation at the aldehyde group to form a Schiff base intermediate, which then undergoes an intramolecular cyclization involving the C2-chloro and thiol groups to yield novel fused triazolo(thiadiazepino)indole systems. semanticscholar.org In a related reaction, using different conditions, the reaction of 2-chloro-1H-indole-3-carbaldehydes with aminotriazole thiols can lead to the formation of 1,2,4-triazolo[5′,1′:2,3] nih.govresearchgate.netthiazino[6,5-b]indol-10(5H)-ones. semanticscholar.org Such multicomponent reactions provide efficient pathways to complex molecular architectures from simple starting materials. researchgate.netchemsrc.com

Reactions at the Indole Nitrogen (N1)

The indole N-H proton is acidic and can be removed by a base, allowing for functionalization at the nitrogen atom. This is a crucial strategy for diversifying the indole scaffold and for protecting the nitrogen during other transformations.

N-Alkylation and N-Acylation Strategies for Diversification

N-Alkylation: The indole nitrogen can be alkylated by treatment with a suitable base followed by an alkylating agent. rsc.org A common method involves using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to generate the indolide anion, which then acts as a nucleophile towards an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). rsc.org The existence of 2-chloro-5-fluoro-1-methyl-1H-indole-3-carbaldehyde confirms the viability of this reaction on the target substrate. researchgate.net

N-Acylation: Acylation of the indole nitrogen is achieved using acylating agents like acyl chlorides or anhydrides. This reaction can be performed under basic conditions, similar to alkylation, to enhance the nucleophilicity of the indole nitrogen. researchgate.net For example, N-acylation with tosyl chloride (TsCl) or phenylsulfonyl chloride (PhSO₂Cl) yields the corresponding N-sulfonylated indoles, which are important for both synthetic manipulation and as protecting groups. researchgate.netnih.gov

| Reaction Type | Reagent | Base | Typical Solvent | Product | Ref |

| N-Alkylation | Alkyl Halide (R-X) | NaH | DMF or THF | N-Alkyl Indole | rsc.orgresearchgate.net |

| N-Acylation | Acyl Chloride (RCOCl) | NaH or Et₃N | THF or CH₂Cl₂ | N-Acyl Indole | nih.gov |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | NaH | DMF | N-Sulfonyl Indole | researchgate.net |

Protection and Deprotection Strategies for the Indole N-H

To prevent unwanted side reactions during transformations at other parts of the molecule, the indole N-H is often protected.

N-Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability under many reaction conditions and its relatively mild removal. The protection is typically carried out using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. For the structurally similar ethyl 5-chloro-3-formylindole-2-carboxylate, N-Boc protection was successfully achieved using NaH as the base in DMF. nih.gov

Deprotection: The Boc group is acid-labile and is commonly removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). Alternatively, milder methods using reagents like oxalyl chloride in methanol have also been developed.

N-Tosyl Protection and Deprotection: The tosyl (Ts) group is a robust protecting group that enhances the acidity of the C2-proton and deactivates the indole ring towards electrophilic attack. As mentioned, it is installed using tosyl chloride in the presence of a base. Deprotection of N-tosyl indoles is more demanding and often requires harsh conditions, such as refluxing with strong base (e.g., NaOH in aqueous ethanol) or using reducing agents like magnesium in methanol.

These protection and deprotection strategies are fundamental for the multi-step synthesis of complex molecules derived from the this compound core. nih.gov

Reactivity of Halogen Substituents at C2 and C5

The presence of two different halogen atoms on the indole scaffold, a chlorine at the C2 position and a fluorine at the C5 position, imparts distinct reactive properties to the molecule. The interplay of their electronic effects governs the regioselectivity and feasibility of various transformations.

Nucleophilic Aromatic Substitution (SNAr) at C2

The chlorine atom at the C2 position of the indole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the indole nitrogen and the aldehyde group at C3, which stabilize the intermediate Meisenheimer complex formed during the substitution process. A variety of nucleophiles can displace the C2-chloro substituent, leading to a diverse array of 2-substituted indole-3-carbaldehydes. For instance, reactions with amines and hydrazides have been reported to proceed effectively, providing access to 2-amino and 2-hydrazinyl indole derivatives, respectively. These transformations are foundational for the synthesis of more complex heterocyclic systems.

| Nucleophile | Product | Reference |

| Amines | 2-Amino-5-fluoro-1H-indole-3-carbaldehyde | nih.gov |

| Hydrazides | 5-Fluoro-2-hydrazinyl-1H-indole-3-carbaldehyde | rsc.org |

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the further functionalization of the this compound core. The C-Cl bond at the C2 position is a suitable handle for various coupling methodologies, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The reaction with arylboronic acids under palladium catalysis allows for the introduction of various aryl and heteroaryl groups at the C2 position. This reaction is a cornerstone in the synthesis of biaryl compounds.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, provides a direct route to 2-alkynylindoles. These products are valuable intermediates for the synthesis of a range of more complex molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the indole with a wide variety of primary and secondary amines. This method offers a versatile alternative to classical SNAr for the synthesis of 2-aminoindoles.

The aldehyde group at the C3 position can also play a role in directing these transformations, potentially influencing the regioselectivity of C-H activation and functionalization at the C2 position. nih.gov

Influence of Halogen Electronegativity on Reaction Pathways and Selectivity

The differing electronegativity and bond strengths of the chlorine and fluorine substituents at the C2 and C5 positions, respectively, are critical in determining the reaction pathways and selectivity. Generally, in nucleophilic aromatic substitution reactions, a C-F bond is more reactive than a C-Cl bond due to the higher electronegativity of fluorine, which better stabilizes the negative charge in the transition state. nih.gov However, the position of the halogen on the indole ring is also a crucial factor.

The C2 position of the indole is activated towards nucleophilic attack due to its proximity to the ring nitrogen. Consequently, the C2-chloro group is typically more labile in SNAr reactions than the C5-fluoro group, which is on the benzene (B151609) portion of the indole. This allows for selective functionalization at the C2 position while leaving the C5-fluoro group intact. The electron-withdrawing inductive effect of both halogens deactivates the ring towards electrophilic attack, but their lone pairs can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. quora.com The interplay of these electronic effects is a key consideration in designing synthetic strategies involving this molecule.

Multicomponent Reactions (MCRs) Featuring this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a highly efficient strategy for generating molecular complexity. The aldehyde functionality of this compound makes it an ideal component for a variety of MCRs.

Strategic Utility in Constructing Complex Indole-Based Architectures

The use of this compound in MCRs provides a rapid and convergent approach to complex indole-based scaffolds. These reactions allow for the introduction of multiple points of diversity in a single step, which is highly advantageous for the construction of libraries of compounds for biological screening. The indole core, a privileged structure in medicinal chemistry, can be readily elaborated with a wide range of substituents, leading to novel molecular architectures with potential therapeutic applications.

Exploration of Diverse Reaction Scaffolds

The aldehyde group of this compound can participate in a variety of MCRs to construct diverse heterocyclic scaffolds.

Triazoles: Isocyanide-based MCRs, such as the Ugi or Passerini reactions, can utilize the indole aldehyde as the carbonyl component. mdpi.combeilstein-journals.orgnih.gov For example, a Ugi reaction with an amine, a carboxylic acid, and an isocyanide would yield a complex α-acetamido carboxamide derivative. Subsequent intramolecular cyclization or further reactions can lead to the formation of triazole rings. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for synthesizing 1,2,3-triazoles. beilstein-journals.orgpeerj.com

Imidazoles: The Groebke-Blackburn-Bienaymé reaction, an isocyanide-based MCR, can be employed to synthesize imidazoles. encyclopedia.pub This reaction involves an aldehyde, an amine, and an isocyanide to form a 3-aminoimidazole derivative.

Pyrazoles: The reaction of the aldehyde with hydrazine (B178648) derivatives can lead to the formation of hydrazones, which can then undergo cyclization reactions to form pyrazole (B372694) rings. For instance, condensation with phenylhydrazine (B124118) can be a key step in the synthesis of pyrazolo[3,4-b]quinolines from related 2-chloroquinoline-3-carbaldehydes, a strategy that can be adapted to the indole scaffold. nih.gov

Synthetic Strategies for the Design and Development of Novel Derivatives of 2 Chloro 5 Fluoro 1h Indole 3 Carbaldehyde

Exploration of Positional and Substituent Effects on Reactivity

The indole (B1671886) core is inherently electron-rich, making it susceptible to electrophilic substitution, typically at the C3 position. However, since this position is already functionalized, reactions may be directed elsewhere, or the existing aldehyde group can be used as a synthetic linchpin. The N-H proton is weakly acidic and can be deprotonated under basic conditions to allow for N-alkylation or N-acylation, a common strategy for introducing diversity and modifying the electronic properties of the indole ring.

The C2-chloro group is a significant feature, acting as a potential leaving group in nucleophilic aromatic substitution reactions, although such reactions on electron-rich indole rings can be challenging. cymitquimica.com More commonly, it influences the electronic nature of the pyrrole (B145914) ring. Both the chlorine at C2 and the fluorine at C5 are electron-withdrawing groups. Their combined effect reduces the electron density of the indole ring system, which can decrease its susceptibility to electrophilic attack compared to unsubstituted indole. Conversely, this electron withdrawal enhances the acidity of the N-H proton. cymitquimica.com

The C3-carbaldehyde group is a highly versatile functional group. The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, enabling reactions such as aldol (B89426) condensations, Wittig reactions, and the formation of imines and related derivatives. nih.gov This aldehyde is the primary site for chain extension and the introduction of new ring systems. Its reactivity allows for condensation with active methylene (B1212753) compounds, amines, and hydrazines to build a wide array of derivatives. nih.gov

| Position/Group | Type of Reactivity | Potential Transformations | Influence of Other Substituents |

|---|---|---|---|

| N1-H | Acidic Proton | N-Alkylation, N-Acylation, N-Sulfonylation | Acidity is increased by the electron-withdrawing C2-Cl and C5-F groups. |

| C2-Cl | Leaving Group / Inductive Effect | Nucleophilic Aromatic Substitution (challenging), Metal-catalyzed cross-coupling | Deactivates the pyrrole ring towards electrophilic attack. |

| C3-Carbaldehyde | Electrophilic Carbonyl | Condensation, Wittig reaction, Reduction to alcohol, Oxidation to carboxylic acid, Formation of imines/hydrazones | The primary site for building molecular complexity. |

| C5-F | Inductive/Mesomeric Effect | Modulates reactivity of the benzene (B151609) portion of the indole core. | Deactivates the benzene ring towards electrophilic aromatic substitution. |

Synthesis of Fused Polycyclic Systems Incorporating the 2-Chloro-5-fluoro-1H-indole Core

The strategic functionalization of 2-chloro-5-fluoro-1H-indole-3-carbaldehyde provides a direct route to novel fused polycyclic systems. These reactions typically involve the aldehyde at the C3-position and often engage another part of the indole nucleus or a bifunctional reagent to construct a new ring.

One common strategy involves the condensation of the C3-aldehyde with a dinucleophile. For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of a pyridazino[4,5-b]indole ring system. Similarly, reaction with hydroxylamine (B1172632) could yield an isoxazolo[4,5-b]indole core. These annulation reactions leverage the aldehyde as an electrophilic trigger for cyclization. By analogy with 2-chloroquinoline-3-carbaldehydes, which undergo cycloaddition with reagents like hydrazine, similar pathways can be envisioned for this indole scaffold to create fused pyrazole (B372694) derivatives. nih.govrsc.org

Intramolecular cyclization is another powerful approach. A derivative could be synthesized by first modifying the C3-aldehyde, for example, through a Wittig or Horner-Wadsworth-Emmons reaction to introduce a side chain containing a suitable functional group. Subsequent intramolecular reactions, such as a Friedel-Crafts-type acylation or alkylation onto the indole C4 position, could then forge a new carbocyclic or heterocyclic ring. Palladium-catalyzed intramolecular cyclizations are also a well-established method for indole derivatization and could be applied here. mdpi.com Multicomponent reactions offer an efficient pathway to complex indole-fused heterocycles, such as oxadiazepines or thiadiazepines, by reacting the indole, an aldehyde (in this case, the functionality is already present), and an amino hydrochloride in a one-pot assembly. semanticscholar.orgresearchgate.net

| Target Fused System | General Reaction Type | Key Reagents/Intermediates | Plausible Mechanism |

|---|---|---|---|

| Pyridazino[4,5-b]indole | Condensation/Cyclization | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | Formation of a hydrazone followed by intramolecular cyclization and aromatization. |

| Pyrimido[4,5-b]indole | Condensation/Cyclization | Urea, Guanidine, or Amidines | Condensation with the C3-aldehyde and N1-H of the indole to form a new six-membered ring. |

| Pyrrolo[3,2-b]indole | Multi-step Synthesis | TosMIC, followed by reduction and cyclization | Van Leusen reaction to form a nitrile, followed by functional group manipulation and intramolecular cyclization. |

| Thieno[3,2-b]indole | Gewald Reaction Analogue | Active methylene nitrile, elemental sulfur, base | Condensation of the aldehyde followed by addition of sulfur and ring closure. |

Stereoselective Synthesis of Chiral Indole Derivatives

The development of chiral indole derivatives from an achiral precursor like this compound requires asymmetric synthesis methodologies. Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of indoles and related heterocycles. nih.govrsc.org

One promising strategy involves the asymmetric reaction at the C3-aldehyde. For example, an enantioselective aldol or Henry (nitroaldol) reaction using a chiral catalyst could introduce a new stereocenter adjacent to the indole ring. Chiral secondary amines, phosphoric acids, or metal complexes can catalyze the addition of nucleophiles like ketones, nitroalkanes, or malonates to the aldehyde, yielding products with high enantiomeric excess. rsc.org The resulting chiral alcohol or nitro compound can then be further elaborated into more complex structures.

Another approach is the catalytic asymmetric dearomatization (CADA) of the indole core. nih.gov While this typically applies to 3-substituted indoles reacting with electrophiles, a related strategy could involve converting the C3-aldehyde into a suitable Michael acceptor (e.g., an α,β-unsaturated ester via a Wittig reaction). Subsequent enantioselective Michael addition of a nucleophile, catalyzed by a chiral organocatalyst, would create a stereocenter at the β-position of the side chain. rsc.org

Furthermore, the aldehyde can be converted into a prochiral imine by reaction with a primary amine. The enantioselective reduction of this imine using a chiral catalyst and a suitable reducing agent (e.g., a Hantzsch ester in a transfer hydrogenation) would produce a chiral amine. organic-chemistry.org These organocatalytic methods offer mild reaction conditions and high stereocontrol, making them suitable for the synthesis of optically active indole derivatives. rsc.org

| Chiral Target | Asymmetric Reaction | Proposed Catalyst Class | Stereochemical Outcome |

|---|---|---|---|

| Chiral β-hydroxy indole | Asymmetric Aldol Addition | Chiral Proline derivatives or Metal-BINOL complexes | Creation of a stereogenic center on the side chain with a hydroxyl group. |

| Chiral β-nitro indole | Asymmetric Henry Reaction | Chiral Guanidine or Thiourea catalysts | Formation of a β-nitro alcohol with two new stereocenters. |

| Chiral γ-amino indole | Asymmetric Michael Addition | Chiral secondary amines (e.g., MacMillan catalysts) | Addition to an α,β-unsaturated intermediate derived from the aldehyde, creating a stereocenter at the γ-position. |

| Chiral α-amino indole | Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid (Brønsted acid) | Enantioselective reduction of an intermediate imine to form a chiral amine at the α-position. organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of nuclear spin interactions with an external magnetic field, it provides atom-specific information about the chemical environment and connectivity.

While complete, experimentally verified NMR data for 2-chloro-5-fluoro-1H-indole-3-carbaldehyde is not widely published, chemical shifts can be reliably predicted based on data from analogous substituted indole-3-carbaldehydes. rsc.orgrsc.org The electron-withdrawing effects of the chlorine at the C-2 position, the fluorine at the C-5 position, and the aldehyde group at the C-3 position significantly influence the electronic environment of the indole (B1671886) ring, leading to characteristic shifts in the NMR spectra.

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the N-H proton, and the three aromatic protons on the benzene (B151609) ring portion of the indole. The aldehyde proton typically appears as a singlet in the downfield region (around 10.0 ppm). The N-H proton signal is also a singlet and highly deshielded, often appearing above 12.0 ppm in DMSO-d₆. rsc.org The aromatic protons (H-4, H-6, and H-7) will exhibit splitting patterns (doublets or doublet of doublets) due to spin-spin coupling.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing at approximately 185 ppm. rsc.org Carbons directly attached to electronegative atoms like chlorine and fluorine (C-2 and C-5) will also show characteristic shifts.

Predicted ¹H NMR Chemical Shifts for this compound Data is predictive and based on analysis of substituted indole derivatives.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH (H-1) | > 9.0 | singlet |

| H-4 | ~ 7.8 - 8.0 | dd |

| H-6 | ~ 7.2 - 7.4 | ddd |

| H-7 | ~ 7.5 - 7.7 | dd |

| CHO | ~ 10.0 | singlet |

Predicted ¹³C NMR Chemical Shifts for this compound Data is predictive and based on analysis of substituted indole derivatives.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 130 - 135 |

| C-3 | ~ 120 - 125 |

| C-3a | ~ 135 - 140 |

| C-4 | ~ 110 - 115 (d, JCF) |

| C-5 | ~ 158 - 162 (d, JCF) |

| C-6 | ~ 115 - 120 (d, JCF) |

| C-7 | ~ 125 - 130 |

| C-7a | ~ 128 - 132 |

| CHO | ~ 185 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. For this compound, COSY would show cross-peaks between H-6 and H-7, and between H-4 and H-6, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of carbon signals based on the already assigned proton signals. For instance, the signal for the H-4 proton would show a cross-peak with the C-4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This is particularly powerful for identifying connections through quaternary carbons or across heteroatoms. Key HMBC correlations would include the aldehyde proton (CHO) showing cross-peaks to C-3 and C-3a, and the N-H proton showing correlations to C-2, C-3, C-3a, and C-7a, thus confirming the core indole structure and the position of the substituents.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing valuable information about the functional groups present.

The FT-IR and Raman spectra of this compound are dominated by vibrations characteristic of the indole ring and its substituents. The analysis of these frequencies confirms the presence of key functional groups. derpharmachemica.comlibretexts.org

N-H Stretch: A sharp to moderately broad band is expected in the region of 3200-3400 cm⁻¹ in the IR spectrum, corresponding to the N-H stretching vibration of the indole ring. derpharmachemica.com

C-H Aromatic Stretch: Absorptions for the aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. libretexts.org

C=O Aldehyde Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretch is expected in the range of 1660-1690 cm⁻¹. derpharmachemica.comlibretexts.org Conjugation with the indole ring system shifts this frequency lower than that of a simple aliphatic aldehyde.

C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic indole framework.

C-F and C-Cl Stretches: The C-F stretching vibration typically gives a strong band in the 1000-1250 cm⁻¹ region, while the C-Cl stretch appears at lower frequencies, generally between 600-800 cm⁻¹.

Characteristic Vibrational Frequencies for this compound Frequencies are typical ranges for the specified functional groups.

| Functional Group | Vibration Type | FT-IR Frequency (cm⁻¹) | Raman Signal |

| N-H | Stretch | 3200 - 3400 | Moderate |

| C-H (aromatic) | Stretch | 3000 - 3100 | Strong |

| C=O (aldehyde) | Stretch | 1660 - 1690 | Strong |

| C=C (aromatic) | Stretch | 1450 - 1600 | Strong |

| C-F | Stretch | 1000 - 1250 | Moderate |

| C-Cl | Stretch | 600 - 800 | Moderate |

In the solid state, vibrational spectroscopy can reveal information about intermolecular interactions, such as hydrogen bonding. For this compound, the primary intermolecular interaction is expected to be hydrogen bonding between the indole N-H group (donor) and the aldehyde carbonyl oxygen (acceptor) of a neighboring molecule. nih.govmdpi.com

This N-H···O=C hydrogen bonding causes a noticeable shift in the corresponding stretching frequencies. nih.gov Compared to the gas phase or a dilute solution in a non-polar solvent, the N-H stretching band in the solid-state IR spectrum would be broadened and shifted to a lower frequency (red-shifted). Similarly, the C=O stretching frequency would also be red-shifted, although to a lesser extent. The magnitude of these shifts provides a qualitative measure of the strength of the hydrogen bond. Weaker interactions, such as those involving the halogen atoms (e.g., C-H···F or C-H···Cl), may also influence the vibrational spectra, though their effects are generally more subtle. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₉H₅ClFNO, corresponding to a monoisotopic mass of approximately 197.0044 Da. chemscene.com

Upon electron ionization (EI), the molecule will form a molecular ion ([M]⁺•) with an m/z corresponding to its molecular weight. The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing fragment, with a second peak two mass units higher ([M+2]) that is approximately one-third the intensity of the main peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of indole aldehydes typically follows predictable pathways. scirp.orglibretexts.orgtsijournals.com Common fragmentation patterns for this compound would include:

Loss of a hydrogen radical: α-cleavage at the aldehyde can lead to the loss of the H• radical, forming a stable acylium ion ([M-1]⁺). libretexts.org

Loss of the formyl group: Cleavage of the C-C bond between the indole ring and the aldehyde can result in the loss of a formyl radical (•CHO), giving a fragment at [M-29]⁺. libretexts.org

Loss of carbon monoxide: The [M-1]⁺ fragment can subsequently lose a molecule of carbon monoxide (CO) to yield a fragment at [M-29]⁺.

Ring Fragmentation: Further fragmentation characteristic of the indole ring system, such as the loss of HCN, may also be observed. scirp.org

Predicted Mass Spectrometry Fragmentation for this compound

| m/z (for ³⁵Cl) | Ion Formula | Description |

| 197 | [C₉H₅ClFNO]⁺• | Molecular Ion ([M]⁺•) |

| 196 | [C₉H₄ClFNO]⁺ | Loss of H• from aldehyde ([M-1]⁺) |

| 168 | [C₈H₄ClFN]⁺ | Loss of •CHO from [M]⁺• or CO from [M-1]⁺ |

| 140 | [C₇H₄FN]⁺ | Loss of CO from [M-Cl]⁺ fragment |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of molecular structures, including bond lengths, bond angles, and conformational details. Furthermore, it reveals how molecules are arranged in the crystal lattice, offering insights into intermolecular interactions that govern the solid-state properties of a material.

Despite a thorough search of scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data for this compound could not be located. The following sections are therefore presented as a hypothetical framework, outlining the type of information that would be obtained and analyzed from such a study, based on established principles of crystallography and the analysis of similar molecular structures.

Precise Determination of Molecular Geometry and Conformation

A single-crystal X-ray diffraction study of this compound would yield a detailed picture of its molecular geometry. The indole ring system is expected to be largely planar, a characteristic feature of this heterocyclic scaffold. The precise bond lengths and angles within the bicyclic system would be determined, providing valuable electronic and steric information.

The orientation of the 3-carbaldehyde group relative to the indole plane is a key conformational feature. It is anticipated that the aldehyde group will be coplanar with the indole ring to maximize π-conjugation, which is a common feature in similar indole-3-carbaldehyde derivatives. The torsional angle between the indole ring and the carbaldehyde group would be a critical parameter to define this conformation.

The carbon-chlorine and carbon-fluorine bond lengths would also be precisely measured, providing insight into the influence of the indole ring's electronic properties on these halogen substituents. The intramolecular distances between the substituents on the indole ring would also be accurately determined.

Interactive Data Table: Hypothetical Molecular Geometry Parameters

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value (Å or °) |

| Bond Length | C2 | Cl | ~1.74 | |

| Bond Length | C5 | F | ~1.36 | |

| Bond Length | C3 | C(aldehyde) | ~1.46 | |

| Bond Length | C(aldehyde) | O | ~1.22 | |

| Bond Angle | C3 | C2 | N1 | ~108-110 |

| Bond Angle | C4 | C5 | C6 | ~119-121 |

| Torsional Angle | C2 | C3 | C(aldehyde) | O(aldehyde) |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar chemical structures. Actual experimental values would be determined by a single-crystal X-ray diffraction experiment.

Analysis of Crystal Packing and Non-Covalent Interactions (e.g., hydrogen bonding, π-π stacking)

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a variety of non-covalent interactions. A detailed analysis of the crystal structure of this compound would reveal the nature and geometry of these interactions.

Hydrogen Bonding: The indole N-H group is a hydrogen bond donor, and the carbaldehyde oxygen atom is a hydrogen bond acceptor. It is highly probable that intermolecular N-H···O hydrogen bonds would be a primary motif in the crystal packing, linking molecules into chains or more complex networks. The geometry of these hydrogen bonds (donor-acceptor distance and angle) would be precisely determined.

π-π Stacking: The planar indole ring system is capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems, would likely contribute to the stabilization of the crystal lattice. The analysis would characterize the geometry of these interactions, such as the interplanar distance and the degree of ring overlap (e.g., face-to-face or offset).

Other Interactions: The presence of chlorine and fluorine atoms introduces the possibility of halogen bonding and other dipole-dipole interactions. The analysis would examine short contacts involving these halogen atoms to identify any significant intermolecular interactions that influence the crystal packing.

Interactive Data Table: Hypothetical Non-Covalent Interaction Parameters

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | N-H | O=C | ~2.8-3.2 | ~150-180 |

| π-π Stacking | Indole Ring Centroid | Indole Ring Centroid | ~3.3-3.8 | N/A |

Note: The values in this table are hypothetical and represent typical ranges for these types of non-covalent interactions. Actual experimental values would be derived from the crystallographic data.

Computational and Theoretical Investigations of 2 Chloro 5 Fluoro 1h Indole 3 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an atomic level. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govescholarship.org It is particularly effective for studying the electronic structural features of large molecules. nih.gov The theory is based on the principle that the energy of a molecule can be determined from its electron density. A popular and widely used functional for such calculations is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with a basis set like 6-311++G(d,p) to provide a robust description of the molecule's electronic configuration. nih.govresearcher.life

Geometry optimization is a primary application of DFT, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. nih.gov For 2-chloro-5-fluoro-1H-indole-3-carbaldehyde, this process would precisely calculate the bond lengths, bond angles, and dihedral angles. These optimized parameters are essential for understanding the molecule's steric and electronic properties.

The electronic structure analysis reveals how electrons are distributed within the molecule. DFT calculations provide detailed information on molecular orbitals, atomic charges, and other electronic properties that govern the molecule's behavior. researchgate.net

Interactive Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths | ||

| C=O | ~1.22 Å | |

| C-Cl | ~1.74 Å | |

| C-F | ~1.36 Å | |

| N-H | ~1.01 Å | |

| Bond Angles | ||

| O=C-C | ~125° | |

| Cl-C=C | ~128° | |

| C-N-C | ~109° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. researchgate.net These methods offer a higher level of theoretical rigor compared to DFT.

One such method is Møller-Plesset perturbation theory of the second order (MP2). MP2 improves upon the basic Hartree-Fock (HF) method by incorporating electron correlation—the interactions between electrons that are neglected in HF theory. This inclusion is critical for accurately predicting molecular properties such as interaction energies, reaction barriers, and vibrational frequencies. While computationally more demanding than DFT, MP2 calculations can serve as a benchmark to validate the results obtained from DFT methods, ensuring a more reliable understanding of the molecular properties of this compound. researchgate.net

Analysis of Electronic Properties and Reactivity

Beyond determining structure, computational methods are invaluable for predicting how a molecule will behave in chemical reactions. This is achieved by analyzing its electronic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. numberanalytics.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comlibretexts.org A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more reactive. numberanalytics.com Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic (where the HOMO is concentrated) and electrophilic (where the LUMO is concentrated) attack.

Interactive Table 2: Illustrative Frontier Orbital Energies for this compound

Note: These values are representative for analysis and are based on typical findings for similar aromatic aldehydes.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are susceptible to nucleophilic attack. researchgate.netresearchgate.netyoutube.com Green and yellow represent areas of intermediate or neutral potential.

For this compound, an ESP map would likely show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen and halogen atoms (chlorine and fluorine) would also contribute to negative potential regions. Conversely, the hydrogen atom attached to the indole (B1671886) nitrogen (N-H) and the hydrogen of the aldehyde group (CHO) would be expected to be regions of positive potential (blue), making them potential sites for interaction with nucleophiles.

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η ≈ (E_LUMO - E_HOMO).

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors help in classifying molecules as either strong electrophiles or nucleophiles and in predicting their reactivity in various chemical environments.

Interactive Table 3: Calculated Global Reactivity Descriptors

Note: These values are calculated using the illustrative data from Table 2.

| Descriptor | Formula | Calculated Value | Interpretation |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.25 eV | Represents the molecule's electronegativity. |

| Chemical Hardness (η) | E_LUMO - E_HOMO | 4.5 eV | Indicates high kinetic stability. |

| Global Electrophilicity (ω) | μ² / (2η) | 2.00 eV | Suggests a moderate electrophilic character. |

Conformational Analysis and Tautomerism Studies

The conformational landscape of this compound is primarily dictated by the rotation of the carbaldehyde group relative to the indole ring. While direct experimental or computational studies on this specific molecule are not extensively available in the current literature, valuable insights can be drawn from computational analyses of related indole-3-carbaldehyde derivatives. nih.gov

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the rotational barriers and stable conformations of such molecules. For the analogous compound 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, DFT and Intrinsic Reaction Coordinate (IRC) calculations have shown that the rotational barrier around the S-N bond is relatively low, falling within the range of 2.5–5.5 kcal/mol. nih.gov This suggests that for this compound, the rotation of the 3-carbaldehyde group around the C3-C(aldehyde) bond would also likely have a manageable energy barrier, leading to the existence of multiple conformers at room temperature. The planarity of the carbaldehyde group with the indole ring is a key feature, as observed in related structures. nih.gov The precise energy differences between potential conformers (e.g., where the aldehyde oxygen is oriented towards the C2 or C4 position of the indole) would be influenced by steric and electronic effects of the chloro and fluoro substituents.

Interactive Data Table: Theoretical Rotational Energy Barriers for Indole Derivatives

| Compound | Rotational Bond | Computational Method | Calculated Rotational Barrier (kcal/mol) |

| 1-(Arylsulfonyl)indole Derivatives | S-N | DFT/IRC | 2.5 - 5.5 |

| Hypothetical this compound | C3-C(aldehyde) | DFT | Estimated 3.0 - 7.0 |

Note: The value for this compound is an estimation based on related structures and has not been experimentally or computationally verified.

Tautomerism is another important aspect of the theoretical chemistry of indole derivatives. The indole ring itself can exhibit tautomerism, with the potential for the proton from the nitrogen atom to migrate to a carbon atom, although the aromatic 1H-indole form is significantly more stable. researchgate.net For indole-3-carbaldehyde derivatives, keto-enol tautomerism involving the aldehyde group is also a theoretical possibility, though the keto form is generally predominant. Studies on indole-3-pyruvate have demonstrated the existence of a keto-enol equilibrium in solution, which can be influenced by the solvent environment. nih.gov For this compound, while the 1H-indole tautomer is expected to be the most stable, the presence of electron-withdrawing substituents might subtly influence the energetics of other potential tautomeric forms.

Computational Modeling of Molecular Interactions (e.g., with hypothetical binding sites, or supramolecular assemblies from a theoretical perspective)

Computational modeling provides a powerful avenue to explore the potential non-covalent interactions of this compound with biological macromolecules or its self-assembly into larger supramolecular structures. These theoretical investigations are crucial in the early stages of drug discovery and materials science.

Modeling Interactions with Hypothetical Binding Sites:

Molecular docking is a widely used computational technique to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or DNA. tandfonline.com In silico studies of various substituted indole derivatives have demonstrated their potential to interact with a range of biological targets. nih.govnih.gov For instance, N-substituted indole derivatives have been docked into the active site of the COX-2 enzyme to explore their potential as anti-inflammatory agents. nih.govresearchgate.net Similarly, other indole derivatives have been studied for their binding ability to DNA and the urease enzyme. tandfonline.commdpi.com

A hypothetical molecular docking study of this compound into a putative enzyme active site would likely reveal several key interactions. The indole nitrogen could act as a hydrogen bond donor, while the aldehyde oxygen could serve as a hydrogen bond acceptor. The aromatic indole ring is capable of forming π-π stacking and hydrophobic interactions with corresponding residues in the binding pocket. The chloro and fluoro substituents would modulate the electronic properties of the indole ring and could participate in halogen bonding or other specific interactions, potentially enhancing binding affinity and selectivity.

Interactive Data Table: Hypothetical Interaction Profile of this compound in a Binding Site

| Functional Group/Region | Potential Interaction Type | Potential Interacting Residues/Moieties |

| Indole N-H | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Main-chain C=O |

| Aldehyde C=O | Hydrogen Bond Acceptor | Lys, Arg, His, Ser, Thr, Main-chain N-H |

| Indole Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile |

| Chlorine Atom | Halogen Bonding, Hydrophobic | Electron-rich atoms (e.g., O, N), Hydrophobic pockets |

| Fluorine Atom | Weak Hydrogen Bonding, Hydrophobic | Polar and non-polar groups |

Theoretical Supramolecular Assemblies:

The field of supramolecular chemistry explores the formation of complex, ordered structures through non-covalent interactions. nih.govnih.gov The structure of this compound, with its hydrogen bond donor and acceptor sites and its planar aromatic system, provides the necessary features for the theoretical formation of supramolecular assemblies.

Computational modeling can be employed to predict the geometry and stability of such assemblies. nih.gov For instance, the molecules could self-assemble into one-dimensional chains or two-dimensional sheets through hydrogen bonding between the indole N-H and the aldehyde oxygen of neighboring molecules. The packing of these assemblies would be further influenced by π-π stacking interactions between the indole rings. The presence of the halogen substituents could also direct the crystal packing through specific intermolecular contacts. Computational modeling of such assemblies can provide insights into their potential applications in materials science, for example, as organic semiconductors or porous materials. researchgate.net

Advanced Methodological Development in Indole Carbaldehyde Research

Application of Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of indole (B1671886) derivatives, offering significant advantages over traditional batch processing. d-nb.info The implementation of microreactors and continuous flow systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. nih.gov

For the synthesis of indole-3-carbaldehydes, flow chemistry can be adapted to classic formylation reactions like the Vilsmeier-Haack reaction. In a typical flow setup, streams of the indole precursor and the Vilsmeier reagent are merged in a heated microreactor. The rapid mixing and efficient heat transfer inherent to flow systems minimize the formation of byproducts and allow for superheating the solvent, which can dramatically reduce reaction times from hours to minutes. mdpi.comuc.pt This approach not only accelerates the synthesis but also facilitates seamless scale-up by extending the operation time or by "numbering-up" (running multiple reactors in parallel). cardiff.ac.uk

Research has demonstrated that various substituted indoles can be synthesized with high throughput using flow chemistry. For instance, the Fischer indole synthesis, a cornerstone method for creating the indole core, has been successfully translated to continuous flow, achieving high yields and purity. mdpi.comresearchgate.net These established flow protocols for the core indole synthesis and its subsequent functionalization are directly applicable to the scalable production of complex derivatives like 2-chloro-5-fluoro-1H-indole-3-carbaldehyde.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | Hours to days | Seconds to minutes |

| Scalability | Difficult, requires re-optimization | Straightforward (time or numbering-up) |

| Safety | Higher risk with exotherms/hazards | Enhanced, small reaction volumes |

| Process Control | Limited (bulk temperature) | Precise (temperature, pressure, mixing) |

| Product Purity | Often requires extensive purification | Generally higher, fewer byproducts |

| Throughput | Lower | Significantly higher (e.g., g/h) uc.pt |

Automation in Synthesis and Characterization

The integration of automation and high-throughput techniques is revolutionizing the discovery and optimization of synthetic routes for indole derivatives. Automated synthesis platforms can perform numerous reactions in parallel, enabling the rapid screening of different substrates, reagents, and conditions. nih.gov This is particularly valuable for identifying optimal pathways for the synthesis of multi-substituted indoles like this compound.

Modern automated systems often combine robotic liquid handlers for reagent dispensing with miniaturized reactor arrays (e.g., 384-well plates). nih.gov Following the reactions, automated purification and characterization techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are employed for rapid analysis of the products. nih.govrsc.org This workflow dramatically accelerates the research cycle from weeks to days.

For instance, an automated workflow could explore various halogenated aniline (B41778) precursors to synthesize a library of substituted indole-3-carbaldehydes. The system would automatically dispense the starting materials and reagents into a multi-well plate, control the reaction temperature and time, and then directly inject the crude product mixtures into an LC-MS system for analysis. This data-rich approach allows chemists to quickly map the reaction landscape and identify the most efficient conditions for a specific target. nih.gov

Key Components of an Automated Synthesis Workflow:

Robotic Liquid Handlers: For precise and repeatable dispensing of reagents.

Parallel Reactors: Multi-well plates or automated reactor systems for simultaneous reactions.

Integrated Purification: Automated flash chromatography or preparative HPLC.

High-Throughput Analysis: Rapid analysis using techniques like UPLC-MS and flow NMR.

Data Management Software: To control the workflow and analyze large datasets.

Development of Novel Catalytic Systems for Indole Functionalization

The direct C-H functionalization of the indole core is a highly sought-after strategy as it avoids the need for pre-functionalized starting materials, making synthetic routes more atom-economical and efficient. Research into novel catalytic systems is a key driver of progress in this area.

For the C3-formylation of indoles, traditional methods often rely on stoichiometric and environmentally challenging reagents like phosphorus oxychloride. google.com Recent advancements have focused on developing catalytic alternatives. For example, an iron-catalyzed C3-selective formylation of indoles has been developed using ferric chloride (FeCl₃) as an inexpensive and non-toxic catalyst. organic-chemistry.org This method utilizes formaldehyde (B43269) and aqueous ammonia, with air as the oxidant, representing a greener and more sustainable approach to producing indole-3-carbaldehydes. organic-chemistry.org The reaction is compatible with a range of N-substituted and N-H indoles and has been demonstrated on a gram scale. organic-chemistry.org

Beyond formylation, novel catalytic systems are enabling the selective functionalization of other positions on the indole ring, which was previously a significant challenge. nih.gov Palladium and copper-catalyzed reactions, often using specific directing groups, can now selectively target the C2, C4, C5, C6, or C7 positions for arylation, alkylation, and other transformations. nih.govresearchgate.net Furthermore, transition-metal-free strategies are emerging, such as the use of BBr₃ for chelation-assisted C-H borylation, which allows for the introduction of functional groups at the challenging C4 and C7 positions. nih.gov These advanced catalytic tools provide unprecedented access to a diverse range of functionalized indoles, paving the way for the synthesis of novel derivatives of this compound with tailored properties.

| Catalytic System | Target Position | Transformation | Advantages |

| FeCl₃ / Air | C3 | Formylation | Inexpensive, low toxicity, green oxidant organic-chemistry.org |

| Palladium (Pd) / Directing Group | C7, C5, C4 | Arylation | High regioselectivity for benzene (B151609) ring nih.gov |

| Copper (Cu) / Directing Group | C6 | Arylation | Alternative regioselectivity nih.gov |

| Rhodium (Rh) / Directing Group | C4 | Alkenylation | Weakly coordinating group compatible researchgate.net |

| Boron Tribromide (BBr₃) | C7, C4 | Borylation | Transition-metal-free nih.gov |

Future Perspectives in 2 Chloro 5 Fluoro 1h Indole 3 Carbaldehyde Research

Rational Design of New Synthetic Pathways

The synthesis of substituted indole-3-carbaldehydes is well-established, with the Vilsmeier-Haack reaction being a conventional method for the formylation of an indole (B1671886) ring. researchgate.net For 2-chloro-5-fluoro-1H-indole-3-carbaldehyde, this would typically involve the formylation of a pre-synthesized 2-chloro-5-fluoro-1H-indole. Future research, however, is trending towards the development of more convergent, efficient, and environmentally benign synthetic strategies.

The rational design of new pathways could focus on:

Convergent Synthesis: Developing multi-component or one-pot reactions that construct the substituted indole core and introduce the formyl group simultaneously from simpler, acyclic precursors. This contrasts with linear syntheses that build the molecule step-by-step.

Alternative Indole Ring Formation: Exploring established indole syntheses that may be adaptable for this specific substitution pattern. Methods like the Leimgruber-Batcho, Bischler, or Sugasawa indole syntheses could be investigated, starting from appropriately substituted anilines or nitrotoluenes. diva-portal.org

Process Optimization: Implementing modern synthetic technologies such as flow chemistry. Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, stoichiometry), potentially leading to higher yields, improved purity, and safer handling of reactive intermediates like the Vilsmeier reagent.

Green Chemistry Approaches: Designing pathways that minimize waste, avoid hazardous reagents, and use greener solvents. This could involve exploring catalytic C-H activation/formylation reactions that avoid the use of stoichiometric phosphorus oxychloride.

A comparative table of potential synthetic approaches is outlined below.

| Synthetic Strategy | Starting Materials | Key Transformation | Potential Advantages |

| Vilsmeier-Haack | 2-Chloro-5-fluoro-1H-indole | Electrophilic formylation | Well-established, reliable |

| Leimgruber-Batcho | Substituted 2-nitrotoluene | Reductive cyclization of an enamine | High functional group tolerance |

| Bischler Synthesis | 4-Fluoroaniline (B128567) derivative | Reaction with an α-haloketone followed by cyclization | Access to diverse analogues |

| Flow Chemistry | Various (adaptable) | Vilsmeier-Haack or other formylations | Enhanced safety, scalability, and control |

Expanding the Scope of Chemical Transformations

This compound possesses multiple reactive sites—the aldehyde, the C2-chloro substituent, and the N-H proton—making it a hub for diverse chemical transformations. Future work will likely focus on systematically exploring the reactivity at each site to generate a wide array of novel derivatives.

Reactions at the Aldehyde Group: The formyl group is a versatile handle for various transformations. Condensation reactions with primary amines can yield Schiff bases, while reactions with hydrazines can form hydrazones. nih.gov It can also participate in multicomponent reactions, such as the synthesis of pyrrole-3-carbaldehydes, or undergo Wittig-type reactions to form alkenes, extending the π-conjugation of the indole system. Furthermore, the aldehyde can be reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to different classes of indole derivatives.